4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Benzimidazol-2-ylmethylsulfanyl)-2-methyl-1benzofuro[3,2-d]pyrimidine is a complex heterocyclic compound that combines the structural features of benzimidazole, benzofuran, and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-1benzofuro[3,2-d]pyrimidine typically involves multiple steps:
Formation of Benzimidazole Intermediate: The synthesis begins with the preparation of 1H-benzimidazole-2-thione. This is achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide.
Alkylation: The benzimidazole intermediate is then alkylated with a suitable alkyl halide, such as methyl iodide, to introduce the methyl group.
Formation of Benzofuran Intermediate: Separately, the benzofuran moiety is synthesized by cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, under acidic conditions.
Coupling Reaction: The benzimidazole and benzofuran intermediates are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzimidazol-2-ylmethylsulfanyl)-2-methyl-1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to modify the benzimidazole ring.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified benzimidazole derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(1H-Benzimidazol-2-ylmethylsulfanyl)-2-methyl-1benzofuro[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-1benzofuro[3,2-d]pyrimidine involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA, potentially leading to the inhibition of DNA replication and transcription. The benzofuran and pyrimidine rings contribute to the compound’s ability to interact with various proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Benzimidazol-2-ylsulfanyl)methylbenzoic acid
- 4-(1H-Benzimidazol-2-ylmethylsulfanyl)-2-ethyl-1benzofuro[3,2-d]pyrimidine
Uniqueness
4-(1H-Benzimidazol-2-ylmethylsulfanyl)-2-methyl-1benzofuro[3,2-d]pyrimidine is unique due to its combination of three distinct heterocyclic systems. This structural complexity provides it with a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H14N4OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C19H14N4OS/c1-11-20-17-12-6-2-5-9-15(12)24-18(17)19(21-11)25-10-16-22-13-7-3-4-8-14(13)23-16/h2-9H,10H2,1H3,(H,22,23) |
InChI Key |
FSHFRKKIBVABAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC3=NC4=CC=CC=C4N3)OC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.